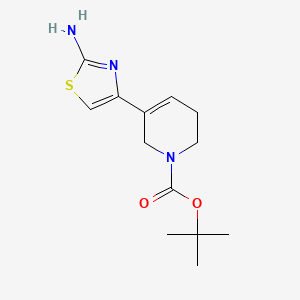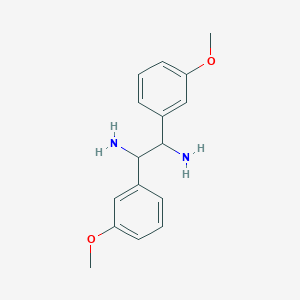![molecular formula C25H32N2O7S B13686376 N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B13686376.png)
N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1'-biphenyl]-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide typically involves multi-step organic reactions. The process may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Biphenyl Derivative Synthesis: The biphenyl core can be synthesized via Suzuki coupling reactions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential antimicrobial or anticancer agent.
Industry: Use in the development of new materials or pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide likely involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Celecoxib: A sulfonamide-based drug used as an anti-inflammatory agent.
Sulfamethoxazole: Another sulfonamide antibiotic.
Uniqueness
N-(4,5-dimethylisoxazol-3-yl)-2’-(ethoxymethyl)-4’-(hydroxymethyl)-N-((2-methoxyethoxy)methyl)-[1,1’-biphenyl]-2-sulfonamide stands out due to its complex structure, which may confer unique biological activities and chemical properties not found in simpler sulfonamides.
Eigenschaften
Molekularformel |
C25H32N2O7S |
|---|---|
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
N-(4,5-dimethyl-1,2-oxazol-3-yl)-2-[2-(ethoxymethyl)-4-(hydroxymethyl)phenyl]-N-(2-methoxyethoxymethyl)benzenesulfonamide |
InChI |
InChI=1S/C25H32N2O7S/c1-5-32-16-21-14-20(15-28)10-11-22(21)23-8-6-7-9-24(23)35(29,30)27(17-33-13-12-31-4)25-18(2)19(3)34-26-25/h6-11,14,28H,5,12-13,15-17H2,1-4H3 |
InChI-Schlüssel |
MFBKJTJSJFJLDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC1=C(C=CC(=C1)CO)C2=CC=CC=C2S(=O)(=O)N(COCCOC)C3=NOC(=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13686307.png)
![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
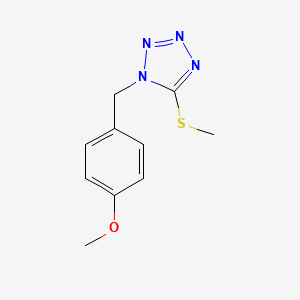
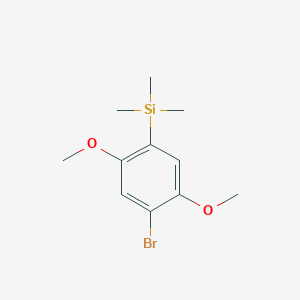


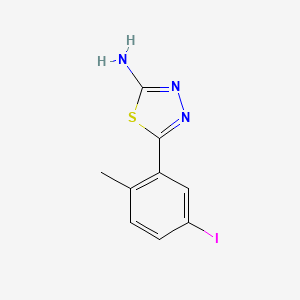
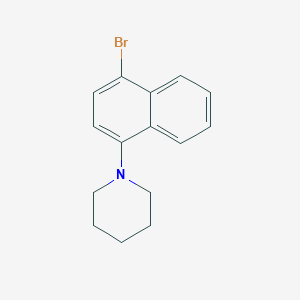
![2-[(1S,3R)-3-(Boc-amino)cyclohexyl]acetonitrile](/img/structure/B13686369.png)


